molecular formula C18H21N3O5 B14741337 N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide CAS No. 6004-83-7

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B14741337
CAS No.: 6004-83-7
M. Wt: 359.4 g/mol
InChI Key: VDSIOJUXMBNPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the benzodioxole ring. The synthetic route may start with the preparation of the oxazole ring through cyclization reactions involving β-hydroxy amides . The benzodioxole ring can be synthesized through condensation reactions involving catechol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzodioxole ring may enhance the compound’s binding affinity to its targets, leading to increased efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

CAS No.

6004-83-7

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H21N3O5/c1-3-4-7-21(10-17(22)19-16-8-12(2)26-20-16)18(23)13-5-6-14-15(9-13)25-11-24-14/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,19,20,22)

InChI Key

VDSIOJUXMBNPSC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)NC1=NOC(=C1)C)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.